1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Catalog No.
S916432
CAS No.
223376-47-4
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

CAS Number

223376-47-4

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11)

InChI Key

CZXPBOPRQAPKGX-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1
  • Pyrrolo[2,3-b]pyridine ring

    This bicyclic heterocyclic ring system is found in various biologically active molecules []. Its presence can contribute to interactions with biological targets.

  • Carboxamide group (CONH2)

    This functional group is known for its ability to form hydrogen bonds with other molecules, which can be crucial for binding to enzymes or receptors in the body [].

  • Lead compound in drug discovery

    The structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide might serve as a starting point for medicinal chemists to design and synthesize novel drugs with specific biological activities []. Researchers can modify the molecule to target particular diseases.

  • Investigation in medicinal chemistry

    Studies could explore the interaction of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide with various enzymes or receptors to understand its potential biological effects []. This information can guide further development of the molecule or related compounds.

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by a pyrrole and pyridine ring system. Its molecular formula is C₈H₇N₃O, and it has a molecular weight of approximately 161.16 g/mol. This compound is notable for its structural features, which include a carboxamide functional group attached to the pyrrole ring. The compound's unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Cyclization Reactions: The compound may also engage in cyclization reactions, forming more complex structures through intramolecular interactions.

These reactions facilitate the synthesis of derivatives that may enhance biological activity or alter pharmacological properties.

Research indicates that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits significant biological activity, particularly as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is implicated in inflammatory processes, making this compound a candidate for anti-inflammatory therapies. Additionally, derivatives of this compound have shown promise in modulating various biological pathways, including those related to cancer and neurodegenerative diseases .

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole ring is formed through cyclization reactions.
  • Pyridine Ring Construction: The pyridine moiety can be introduced via methods such as cyclization of an appropriate diazonium salt or through condensation reactions.
  • Amidation: The final step involves converting the carboxylic acid to the corresponding amide using coupling agents like carbodiimides or through direct reaction with amines.

These synthetic routes allow for the production of various derivatives by modifying substituents on the rings or the carboxamide group .

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its role as a PDE4B inhibitor positions it as a potential therapeutic agent for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
  • Research Tool: It serves as a chemical probe in studies aimed at understanding signal transduction pathways influenced by cyclic nucleotides.
  • Lead Compound for Derivatives: The compound acts as a scaffold for developing new drugs with enhanced efficacy and selectivity.

Interaction studies involving 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide focus on its binding affinity to target proteins such as PDE4B. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. These studies help elucidate the mechanism of action and guide further optimization of derivatives for improved biological activity .

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridine-5-carboxamidePyrrolo-pyridineExhibits different biological activity profiles
1H-Pyrazolo[3,4-b]pyridine-2-carboxamidePyrazolo-pyridineKnown for anticancer properties
1H-Imidazo[4,5-b]pyridine-2-carboxamideImidazo-pyridineInvolved in neuroprotective effects

These compounds exhibit variations in their biological activities due to differences in their ring structures and substituents. The unique combination of pyrrole and pyridine in 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide sets it apart from others by providing distinct pharmacological properties that are currently being explored in drug development contexts.

For 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Method CategorySpecific MethodKey Reagents/ConditionsTypical Yields (%)AdvantagesLimitations
Classical RoutesMadelung SynthesisKOtBu, DMF, 150-200°C40-80Well-established, generalHarsh conditions, limited scope
Classical RoutesFischer Indole Synthesis2-MeO-pyridylhydrazine, H₂SO₄51-80Electron-donating groups favorLimited to specific substrates
Classical RoutesReissert SynthesisDiethyl oxalate, NaOEt, Pd/C85Good for 6-azaindole-2-COOHSpecific regioisomer only
Classical RoutesHemetsberger-Knittel SynthesisAzido acetate, thermolysis60-75Ester functionality retainedHigh temperature required
Modern ApproachesPalladium-Catalyzed CouplingPd(OAc)₂, LiCl, KOAc, DMF60-87High functional group toleranceRequires specific ligands
Modern ApproachesSonogashira Cross-CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N70-87Double coupling possibleAlkyne availability
Modern ApproachesMicrowave-Assisted SynthesisMW heating, 77-86% yield77-86Rapid heating, high yieldsSpecialized equipment
Modern ApproachesHegedus-Mori-Heck ReactionPd(Ph₃P)₄, Cy₂NMe, pyridine65-80Microwave accelerationLimited substrate scope
Regioselective StrategiesN-Oxide Mediated FunctionalizationPOCl₃, N-oxide intermediate85-93Regioselective at C-6Pre-functionalization needed
Regioselective StrategiesDirecting Group MigrationDMG dance strategy60-75Remote functionalizationMultiple steps required
Core FunctionalizationHalogenationNBS, bromination agents80-95Predictable regioselectivityPotential overreaction
Carboxamide IntroductionDirect AmidationT3P, DIPEA, amine coupling70-85Direct methodCoupling partner required
Green ChemistryMicrowave IrradiationMW, 130°C, 30 min77-86Energy efficient, rapidEquipment required
Green ChemistryMetal-Free CyclizationBase-mediated, metal-free60-80Environmentally friendlyLimited functional groups

Table 2: Detailed Reaction Conditions for Pyrrolo[2,3-b]pyridine Synthesis

Synthetic MethodStarting MaterialsTemperature (°C)Reaction TimeCatalyst Loading (mol%)Solvent SystemKey Success Factors
Madelung Cyclization2-Methylformanilide derivatives150-2004-12 hoursBase (2.2 equiv)DMF or NMPHigh temperature, strong base
Fischer Synthesis2-MeO-pyridylhydrazines, ketones80-1202-6 hoursAcid catalystAcOH or H₂SO₄Electron-donating substituents
Palladium-Catalyzed Heteroannulation2-Amino-3,5-dibromopyridine, ketones80-1402-4 hoursPd (5-10)DMFEnamine formation, Pd catalyst
Sonogashira Cross-Coupling5-Bromo-3-iodoaminopyridine, alkynes60-803-8 hoursPd (2-5), Cu (5)THF or DMFAlkyne quality, degassed conditions
Microwave-Assisted Synthesis7-Azaindole, aldehydes130 (MW)30 minutesNoneMeOH:H₂O (1:1)MW heating, base promotion
Suzuki-Miyaura Cross-Coupling2-Iodo-4-chloropyrrolopyridine, boronic acids100-1204-8 hoursPd (2-5)Dioxane:H₂OChemoselective coupling
N-Oxide Functionalization1H-Pyrrolo[2,3-b]pyridine N-oxide0-251-2 hoursNoneCH₂Cl₂Regioselective at C-6
Metal-Free Cyclization5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine80-1201-4 hoursNoneMeCNBase-mediated cyclization

XLogP3

0.5

Wikipedia

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Dates

Last modified: 08-16-2023

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